![molecular formula C16H18ClNO B5773725 1-{2-[(4-chloro-1-naphthyl)oxy]ethyl}pyrrolidine](/img/structure/B5773725.png)
1-{2-[(4-chloro-1-naphthyl)oxy]ethyl}pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{2-[(4-chloro-1-naphthyl)oxy]ethyl}pyrrolidine, also known as JNJ-42153605, is a novel compound that has been developed as a potential therapeutic agent for various medical conditions. This compound is a selective antagonist of the kappa opioid receptor, which plays an important role in pain management, mood regulation, and addiction.
Mecanismo De Acción
1-{2-[(4-chloro-1-naphthyl)oxy]ethyl}pyrrolidine is a selective antagonist of the kappa opioid receptor, which is one of the three main opioid receptors in the body. The kappa opioid receptor plays a role in pain management, mood regulation, and addiction. By blocking the kappa opioid receptor, this compound can reduce pain sensitivity, improve mood, and reduce drug-seeking behavior.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in preclinical models. The compound has been shown to reduce pain sensitivity by blocking the kappa opioid receptor. The compound has also been shown to improve mood and reduce anxiety-like behavior in animal models. Additionally, the compound has been shown to reduce drug-seeking behavior in animal models of addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-{2-[(4-chloro-1-naphthyl)oxy]ethyl}pyrrolidine in lab experiments is its selectivity for the kappa opioid receptor. This allows researchers to study the specific effects of blocking this receptor without affecting other opioid receptors in the body. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for research on 1-{2-[(4-chloro-1-naphthyl)oxy]ethyl}pyrrolidine. One direction is to further investigate its potential use in the treatment of neuropathic pain, inflammatory pain, and chemotherapy-induced neuropathy. Another direction is to investigate its potential use in the treatment of depression and anxiety disorders. Additionally, researchers can investigate the potential use of this compound in combination with other drugs to enhance its therapeutic effects. Finally, researchers can investigate the safety and efficacy of this compound in clinical trials for various medical conditions.
Métodos De Síntesis
The synthesis of 1-{2-[(4-chloro-1-naphthyl)oxy]ethyl}pyrrolidine involves several steps. The first step is the reaction between 4-chloro-1-naphthol and ethylene oxide to form 2-(4-chloro-1-naphthyloxy)ethanol. The second step is the reaction between 2-(4-chloro-1-naphthyloxy)ethanol and pyrrolidine in the presence of a catalyst to form this compound. This synthesis method has been optimized to produce high yields of the compound with high purity.
Aplicaciones Científicas De Investigación
1-{2-[(4-chloro-1-naphthyl)oxy]ethyl}pyrrolidine has been extensively studied in preclinical models for various medical conditions, including pain, depression, anxiety, and addiction. The compound has shown promising results in reducing pain sensitivity, improving mood, and reducing drug-seeking behavior in animal models. The compound has also been investigated for its potential use in the treatment of neuropathic pain, inflammatory pain, and chemotherapy-induced neuropathy.
Propiedades
IUPAC Name |
1-[2-(4-chloronaphthalen-1-yl)oxyethyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO/c17-15-7-8-16(14-6-2-1-5-13(14)15)19-12-11-18-9-3-4-10-18/h1-2,5-8H,3-4,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHEFBAPEKYQPHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCOC2=CC=C(C3=CC=CC=C32)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-benzyl-N'-[2-(difluoromethoxy)phenyl]thiourea](/img/structure/B5773645.png)
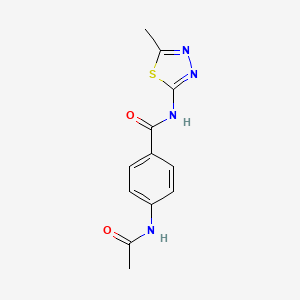
![3-methyl-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]butanamide](/img/structure/B5773654.png)
![5-{[(3-methoxyphenoxy)acetyl]amino}isophthalic acid](/img/structure/B5773659.png)

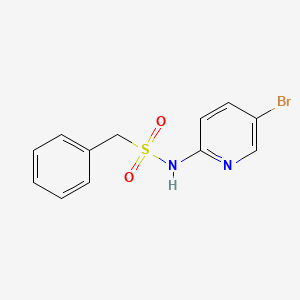
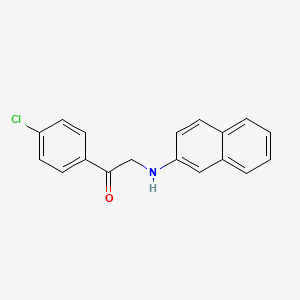


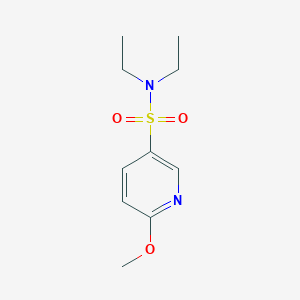
![7-(difluoromethyl)-3-[(2-ethyl-1H-imidazol-1-yl)carbonyl]-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5773701.png)
![3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-(4-fluorophenyl)benzamide](/img/structure/B5773705.png)
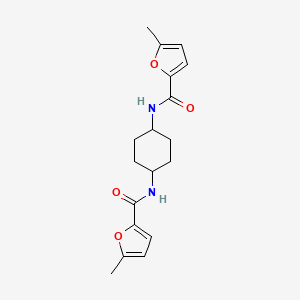
![3-bromo-N'-{[(3,5-dimethylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5773715.png)
